2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one

Kinase inhibitor design Hinge-binding motif Kinome selectivity profiling

2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one (CAS 1390657-40-5; MFCD23163508; C₇H₃Cl₂N₃O; MW 216.02) is a fused bicyclic heterocycle comprising a pyridine ring annulated to a dichlorinated pyridazinone lactam, specifically bearing chlorine atoms at the 2- and 4-positions of the pyrido[2,3-d]pyridazin-5(6H)-one scaffold. This compound serves as a key synthetic intermediate whose 5(6H)-one carbonyl placement distinguishes it from the isomeric pyrido[2,3-d]pyridazin-8(7H)-one system exploited in advanced kinase inhibitor programs such as the pan-RAF inhibitor GNE-9815.

Molecular Formula C7H3Cl2N3O
Molecular Weight 216.02 g/mol
Cat. No. B11889662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one
Molecular FormulaC7H3Cl2N3O
Molecular Weight216.02 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C=NNC2=O)N=C1Cl)Cl
InChIInChI=1S/C7H3Cl2N3O/c8-3-1-5(9)11-4-2-10-12-7(13)6(3)4/h1-2H,(H,12,13)
InChIKeyPGBAOFIWHNTNPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one: Structural Identity and Core Procurement Specifications


2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one (CAS 1390657-40-5; MFCD23163508; C₇H₃Cl₂N₃O; MW 216.02) is a fused bicyclic heterocycle comprising a pyridine ring annulated to a dichlorinated pyridazinone lactam, specifically bearing chlorine atoms at the 2- and 4-positions of the pyrido[2,3-d]pyridazin-5(6H)-one scaffold . This compound serves as a key synthetic intermediate whose 5(6H)-one carbonyl placement distinguishes it from the isomeric pyrido[2,3-d]pyridazin-8(7H)-one system exploited in advanced kinase inhibitor programs such as the pan-RAF inhibitor GNE-9815 [1]. Commercial availability spans purity grades of 95% (AKSci) to ≥98% (Synblock, Leyan, MolCore), with accompanying characterization documents including NMR, HPLC, and LC-MS .

Why 2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one Cannot Be Replaced by Generic Pyridopyridazinone Scaffolds


The pyrido[2,3-d]pyridazinone scaffold class encompasses multiple regioisomers and chlorination states, each directing distinct vectors for substituent elaboration and biological target engagement. The 5(6H)-one carbonyl position in this compound orients hydrogen-bond acceptor geometry differently from the 8(7H)-one isomer; the latter's hinge-binding trajectory was essential for GNE-9815 to achieve pan-RAF kinase selectivity of 0/223 off-target kinases inhibited >70% at 0.1 μM, whereas the phthalazinone comparator 4 hit 5/29 kinases under identical conditions [1]. The 2,4-dichloro pattern further enables sequential, orthogonal Pd-catalyzed cross-coupling or SNAr functionalization—a synthetic versatility absent from non-chlorinated pyrido[2,3-d]pyridazin-5(6H)-one (CAS 15370-81-7, MW 147.13) or the 5,8-dichloropyrido[2,3-d]pyridazine series (CAS 703-33-3) where chlorines occupy different electronic environments [2]. Selection of the specific dichloro regioisomer therefore determines both the accessible chemical space and the biological target compatibility of downstream libraries.

Quantitative Differentiation Evidence for 2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one vs. Closest Comparators


Regioisomeric Hinge-Binding Geometry: 5(6H)-one vs. 8(7H)-one Determines Kinase Selectivity Outcomes

The pyrido[2,3-d]pyridazin-8(7H)-one regioisomer (as deployed in GNE-9815) demonstrated that introduction of an additional nitrogen atom into the phthalazinone ring—converting the 1-(2H)-phthalazinone scaffold to pyrido[2,3-d]pyridazin-8(7H)-one—imparted a dramatic increase in kinase selectivity: a panel of 223 kinases showed no inhibition >70% at 0.1 μM (beyond RAF isoforms). By contrast, the predecessor phthalazinone 4 hit 5/29 kinases >70% at the same concentration, the aminoisoquinoline 3 hit 15/26, and LY3009120 (1) hit 11/29 [1]. This establishes that the pyrido[2,3-d]pyridazinone scaffold—and critically, the correct regioisomeric orientation—is a determinant of kinome-wide selectivity. The 5(6H)-one isomer presents a different hydrogen-bond geometry and vector for elaboration versus the 8(7H)-one, making regioisomer selection a non-trivial decision point in library design.

Kinase inhibitor design Hinge-binding motif Kinome selectivity profiling

PARP-1 Inhibitory Potency: Pyridopyridazinone Isostere Matches Olaparib at Nanomolar Level

The pyridopyridazinone scaffold was validated as a direct isostere of the phthalazine nucleus of Olaparib. The best pyridopyridazinone derivative in this series, compound 8a, exhibited PARP-1 IC₅₀ = 36 nM, compared to Olaparib as reference drug with IC₅₀ = 34 nM [1]. This near-equipotent isosteric replacement (ΔIC₅₀ = 2 nM) confirms that the pyridopyridazinone core can recapitulate the key hydrogen-bond interactions with Gly863 and Ser904 in the PARP-1 active site while providing a distinct intellectual property position and synthetic handle for further optimization.

PARP-1 inhibition Isosteric replacement Anticancer drug design

Oral Bioavailability Advantage of Pyridopyridazinone over Phthalazinone: Mouse PK Comparison

In a direct mouse pharmacokinetic head-to-head study, the pyridopyridazin-8(7H)-one-based inhibitor GNE-9815 (7) demonstrated oral bioavailability (F) of 37% upon dosing as a crystalline suspension in methylcellulose/Tween (MCT) formulation, compared to only 2% for the structurally analogous phthalazinone 4 under identical conditions. Blood clearance was also lower for 7 (17 mL min⁻¹ kg⁻¹) vs. 4 (22 mL min⁻¹ kg⁻¹) [1]. The improved physicochemical properties, including reduced lipophilicity conferred by the pyrido nitrogen, enabled oral dosing without enabling formulations—a critical differentiator for programs progressing beyond lead optimization.

Oral bioavailability Pharmacokinetics Preclinical development

FER Tyrosine Kinase Potency: Pyridopyridazinone Scaffold Achieves Subnanomolar IC₅₀

The pyrido-pyridazinone template, accessed via scaffold hopping from an HTS hit, yielded compound DS21360717 with FER tyrosine kinase IC₅₀ = 0.5 nM—representing a 1000-fold improvement in enzymatic activity from the original screening hit [1]. Further optimization at the C-5 position produced DS08701581 (compound 17c) with the highest combined cell-free and cellular activities in the series, plus improved kinase selectivity (reduced from 14/64 kinases inhibited >90% at 200 nM to a more selective profile) and significant tumor growth inhibition in the Ba/F3-FER xenograft model without body weight loss [1].

FER tyrosine kinase Kinase inhibitor potency Scaffold hopping

Commercial Purity Grade Differentiation: 95% vs. 98% Specifications and Supporting Documentation

Commercial sourcing of 2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one (CAS 1390657-40-5) reveals two distinct purity tiers: a 95% specification offered by AKSci (catalog 3188EB) and a ≥98% (NLT 98%) specification from Synblock, Leyan (product 1808090), and MolCore . The ≥98% suppliers provide accompanying documentation packages including NMR, HPLC, LC-MS, and MSDS; Synblock specifically references the MDL number MFCD23163508 . By contrast, the non-chlorinated parent scaffold pyrido[2,3-d]pyridazin-5(6H)-one (CAS 15370-81-7, MW 147.13) is typically supplied at 95% purity without the dichloro synthetic handles required for orthogonal derivatization . This purity differential of ≥3 percentage points between the 95% and 98% grades can impact reaction stoichiometry accuracy and byproduct profiles in multi-step synthetic sequences.

Chemical procurement Purity specification Quality control documentation

Dual Chlorine Handles Enable Orthogonal Derivatization vs. Non-Chlorinated Parent Scaffold

The 2,4-dichloro substitution pattern on the pyrido[2,3-d]pyridazin-5(6H)-one scaffold (MW 216.02) provides two electronically differentiated chlorine leaving groups enabling sequential orthogonal functionalization via SNAr at C-4 followed by Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling at C-2, as established for structurally analogous 2,4-dichloropyrido[3,2-d]pyrimidine and 2,4-dichloropyrido[2,3-d]pyrimidine systems [1][2]. The non-chlorinated pyrido[2,3-d]pyridazin-5(6H)-one parent (CAS 15370-81-7, MW 147.13) lacks these synthetic handles entirely, requiring de novo halogenation before cross-coupling can proceed. Similarly, the 5,8-dichloropyrido[2,3-d]pyridazine series (CAS 703-33-3, MW 200.02) places chlorine atoms on different positions with distinct electronic profiles, yielding different regioselectivity outcomes in nucleophilic aromatic substitution . The molecular weight increase from 147.13 (parent) to 216.02 (2,4-dichloro derivative) also modulates logP and solubility, parameters relevant for downstream ADME optimization.

Sequential cross-coupling SNAr regioselectivity Library synthesis

High-Impact Application Scenarios Where 2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one Delivers Differentiated Value


Kinase-Focused Library Synthesis Requiring Orthogonal Derivatization at C-2 and C-4

Medicinal chemistry teams building focused kinase inhibitor libraries can exploit the electronically differentiated C-2 and C-4 chlorine atoms for sequential functionalization: regioselective SNAr at C-4 with amines or alkoxides, followed by Pd-catalyzed Suzuki-Miyaura cross-coupling at C-2 to introduce aryl or heteroaryl diversity. This orthogonal reactivity pattern, validated in analogous 2,4-dichloropyrido-pyrimidine systems [1], enables efficient parallel library synthesis without intermediate protecting group manipulations. The 5(6H)-one scaffold offers a distinct hydrogen-bond acceptor geometry from the 8(7H)-one isomer, making it suitable for targets where the hinge-binding trajectory of GNE-9815's 8(7H)-one motif is not optimal. Kinase selectivity data from the pyridopyridazinone class—0/223 off-target kinases at 0.1 μM for GNE-9815 [2]—provide a compelling precedent for this scaffold's potential to yield highly selective inhibitors.

PARP-1 Inhibitor Lead Optimization with Isosteric Replacement of Phthalazinone

Programs seeking to improve upon Olaparib's phthalazinone core can employ 2,4-dichloropyrido[2,3-d]pyridazin-5(6H)-one as a starting point for scaffold hopping. The pyridopyridazinone isostere has been experimentally validated to deliver PARP-1 IC₅₀ values within 2 nM of Olaparib (36 nM vs. 34 nM) [1]. Introduction of the pyrido nitrogen atom modulates the electron density of the ring system, potentially altering metabolism and off-target profiles relative to the phthalazinone parent. The C-2 and C-4 chlorine atoms enable rapid exploration of substituent space in the tail region, where modifications in Olaparib-analogous series have been shown to tune potency and pharmacokinetic properties. Computational ADME studies on pyridopyridazinone derivatives 8a and 8e predicted favorable drug-likeness properties [1], supporting progression to in vivo pharmacokinetic assessment.

FER Tyrosine Kinase Chemical Probe Development

For research groups investigating the underexplored FER tyrosine kinase, the pyridopyridazinone scaffold has demonstrated subnanomolar potency (IC₅₀ = 0.5 nM for DS21360717) and oral antitumor efficacy in the Ba/F3-FER xenograft model [1]. The C-5 position of the pyridopyridazinone core, accessible from the 2,4-dichloro intermediate, was identified as a critical vector for improving kinase selectivity and oral bioavailability [1]. Procurement of 2,4-dichloropyrido[2,3-d]pyridazin-5(6H)-one at ≥98% purity from vendors providing full characterization data (NMR, HPLC, LC-MS) [2] ensures that SAR studies begin with a well-defined starting material, minimizing batch-to-batch variability that could confound biological replicate experiments.

Multi-Target Heterocyclic Library Production for Hit Identification

High-throughput screening library producers requiring a versatile, polyfunctionalized heterocyclic scaffold can employ 2,4-dichloropyrido[2,3-d]pyridazin-5(6H)-one as a privileged core for generating diverse chemotypes. The scaffold's biological precedent spans kinase inhibition (RAF, FER, p38α MAP kinase), PARP-1 inhibition, PDE4 inhibition, aldose reductase inhibition, and GABAA receptor modulation [1][2][3]. The two chlorine atoms allow for systematic exploration of chemical space via parallel diversification: C-4 amination or etherification coupled with C-2 arylation, or vice versa. The ≥98% purity specification from vendors such as Synblock and Leyan supports robust reaction yields and simplifies purification, both critical for library production at scale. The MFCD identifier (MFCD23163508) facilitates database registration and compound management across institutional collections.

Quote Request

Request a Quote for 2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.